TAS-103

Vue d'ensemble

Description

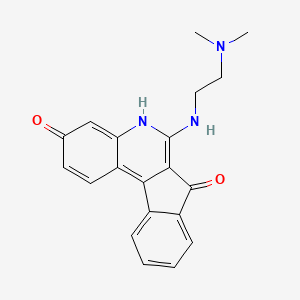

TAS-103, également connu sous le nom de dihydrochlorure de 6-[[2-(diméthylamino)éthyl]amino]-3-hydroxy-7H-indéno[2,1-c]quinolin-7-one, est un nouvel agent anticancéreux. Il est un inhibiteur dual de la topoisomérase I et II de l'ADN, enzymes qui jouent un rôle crucial dans la réplication et la transcription de l'ADN. This compound a montré une activité antitumorale significative contre diverses lignées de cellules cancéreuses et est étudié pour son potentiel en thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du TAS-103 implique plusieurs étapes clés :

Formation de la chlorocétone : La réaction d'un précurseur approprié avec de l'oxychlorure de phosphore (POCl3) en conditions de reflux donne l'intermédiaire chlorocétone.

Réaction de condensation : La chlorocétone est ensuite condensée avec de la 2-(diméthylamino)éthylamine en présence de pyridine à 100 °C pour former l'aminocétone.

Déméthylation : L'étape finale implique la déméthylation de l'aminocétone en utilisant de l'acide bromhydrique concentré dans de l'acide acétique en reflux.

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, la synthèse suit généralement les procédures de laboratoire avec des modifications d'échelle pour garantir l'efficacité et le rendement. Le processus implique un contrôle minutieux des conditions de réaction et des étapes de purification pour obtenir le produit souhaité avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Le TAS-103 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du this compound, modifiant ainsi ses propriétés chimiques.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent se produire à des sites spécifiques sur la molécule de this compound.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactifs nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinoléine, tandis que la réduction peut produire divers dérivés hydroxy ou amino.

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant la topoisomérase I et II de l'ADN, enzymes essentielles à la réplication et à la transcription de l'ADN. En se liant à ces enzymes, le this compound empêche la relaxation de l'ADN superenroulé, conduisant à des dommages à l'ADN et à la mort cellulaire. Le composé induit également l'apoptose par l'activation de protéases spécifiques et la participation de la famille des protéines Bcl-2 .

Applications De Recherche Scientifique

TAS-103 has a wide range of scientific research applications, including:

Mécanisme D'action

TAS-103 exerts its effects by inhibiting DNA topoisomerase I and II, enzymes that are essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The compound also induces apoptosis through the activation of specific proteases and the involvement of the Bcl-2 family of proteins .

Comparaison Avec Des Composés Similaires

Composés similaires

Étoposide : Un autre inhibiteur de la topoisomérase II utilisé en thérapie anticancéreuse.

Camptothécine : Un inhibiteur de la topoisomérase I doté d'une puissante activité anticancéreuse.

Doxorubicine : Un antibiotique anthracycline qui inhibe la topoisomérase II et est largement utilisé en chimiothérapie.

Unicité du TAS-103

Le this compound est unique en son genre dans son inhibition double de la topoisomérase I et II, ce qui renforce son activité antitumorale et réduit la probabilité de développement d'une résistance. Contrairement à d'autres inhibiteurs de la topoisomérase, le this compound a montré une efficacité contre un large éventail de lignées de cellules cancéreuses et a un mécanisme distinct d'induction de l'apoptose .

Activité Biologique

TAS-103, also known as BMS-247615, is a dual inhibitor of DNA topoisomerases I and II, which are essential enzymes involved in DNA replication and transcription. This compound has shown promising antitumor activity across various cancer types and is currently under investigation in clinical settings. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and case studies.

This compound exerts its antitumor effects primarily through the inhibition of topoisomerase I and II. These enzymes play critical roles in maintaining DNA structure during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, leading to apoptosis in cancer cells. The compound is metabolized to its active form, this compound-glucuronide (this compound-G), predominantly by the enzyme uridine diphosphate glucuronosyltransferase isoform 1A1 (UGT1A1) .

Pharmacokinetics

A Phase I clinical trial evaluated the pharmacokinetics of this compound in patients with advanced cancer. The study determined the maximum-tolerated dose (MTD) and dose-limiting toxicity (DLT). The trial involved 32 patients receiving escalating doses from 50 to 200 mg/m² administered intravenously over one hour each week for three weeks. Key findings include:

- DLT : Observed grade 3 neutropenia at doses of 160 mg/m² (5 out of 12 patients) and 200 mg/m² (3 out of 6 patients).

- Pharmacokinetic Analysis : A significant correlation was found between the areas under the curve (AUCs) for this compound and this compound-G (r = 0.76, P < .05) and between this compound AUC and absolute neutrophil count (r = -0.63, P < .05) .

Case Studies

- Phase I Study : The study recommended a dose of 130 to 160 mg/m² for further Phase II trials based on tolerability and pharmacokinetic data .

- Efficacy in Lung Cancer : In preclinical models, this compound demonstrated significant cytotoxicity against lung cancer cell lines such as NCI-H460, with studies indicating enhanced apoptotic activity through caspase activation pathways .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cancer Type | Dosage | Key Findings | |

|---|---|---|---|---|

| Phase I Clinical Trial | Advanced Cancer | 50 - 200 mg/m² | DLT at 160 mg/m²; significant AUC correlation | Recommended dose for Phase II: 130 - 160 mg/m² |

| Preclinical Study | Lung Cancer (NCI-H460) | Not specified | Induced apoptosis via caspase pathway; increased ROS production | Suggests potential efficacy in lung cancer treatment |

| Pharmacogenetic Analysis | Various Cancers | Not specified | UGT1A1 genotype did not influence clearance rates | Further studies needed on pharmacogenetics |

Propriétés

IUPAC Name |

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWSTIYZUWEOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174634-08-3 | |

| Record name | TAS-103 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-103 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVC96489QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.